![molecular formula C24H22FN5O3 B10998445 4-{[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B10998445.png)
4-{[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one
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Overview
Description
4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorinated benzoxazole, piperidine, indazole, and pyrrolidinone moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of 6-Fluoro-1,2-benzoxazole: This intermediate can be synthesized by reacting 1,3-difluorobenzene with piperidine-4-carboxylic acid under specific conditions.
Coupling with Piperidine: The 6-fluoro-1,2-benzoxazole is then coupled with piperidine to form 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine.
Formation of Indazole Derivative: The indazole moiety is introduced through a reaction involving indazole and appropriate reagents.
Final Coupling and Cyclization: The final step involves coupling the indazole derivative with the piperidine-benzoxazole intermediate, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: This compound shares the benzoxazole and piperidine moieties but lacks the indazole and pyrrolidinone components.
Paliperidone: A related compound with a similar benzoxazole structure, used as an antipsychotic medication.
Uniqueness
4-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one is unique due to its combination of fluorinated benzoxazole, piperidine, indazole, and pyrrolidinone moieties
Properties
Molecular Formula |
C24H22FN5O3 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H22FN5O3/c25-16-5-6-18-20(12-16)33-28-22(18)14-7-9-29(10-8-14)24(32)15-11-21(31)30(13-15)23-17-3-1-2-4-19(17)26-27-23/h1-6,12,14-15H,7-11,13H2,(H,26,27) |
InChI Key |
YTDYLXHKJDLBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)C4CC(=O)N(C4)C5=NNC6=CC=CC=C65 |
Origin of Product |
United States |
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